1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Catalog No.
S888247
CAS No.
1000577-66-1
M.F
C6H2BrClFI
M. Wt
335.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-5-fluoro-2-iodobenzene

CAS Number

1000577-66-1

Product Name

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-iodobenzene

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

NZPDPJBTIWKLDN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)I)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)F

1-Bromo-3-chloro-5-fluoro-2-iodobenzene is an organic compound characterized by its diverse halogen substituents. Its molecular formula is C6H3BrClIC_6H_3BrClI, and it has a molecular weight of approximately 317.35 g/mol. This compound features a benzene ring with bromine, chlorine, fluorine, and iodine substituents at specific positions, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of multiple halogens contributes to its unique chemical reactivity and biological properties, which are leveraged in various applications across different fields, including materials science and medicinal chemistry .

Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in reactions such as the Suzuki cross-coupling, where arylboronic acids react with this compound to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can facilitate further substitutions on the aromatic ring.
  • Reduction Reactions: Halogenated compounds can be reduced to yield corresponding non-halogenated derivatives or other functional groups.

The reactivity of this compound is influenced by the electronic effects of its substituents, which can either stabilize or destabilize intermediates during these reactions .

Research indicates that 1-bromo-3-chloro-5-fluoro-2-iodobenzene exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: Certain derivatives have shown promise in inhibiting tumor growth through various mechanisms.
  • Antimicrobial Agents: The presence of multiple halogens often enhances the antimicrobial properties of such compounds, making them candidates for developing new antibiotics.
  • Enzyme Inhibitors: Some studies suggest that this compound can inhibit specific enzymes, which could be useful in therapeutic applications .

The synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene typically involves several steps, often starting from simpler aromatic compounds. A common synthetic route includes:

  • Bromination and Chlorination: Initial halogenation of benzene derivatives to introduce bromine and chlorine.
  • Iodination: Subsequent introduction of iodine through electrophilic substitution.
  • Fluorination: The final step often involves introducing fluorine via nucleophilic substitution or other fluorination techniques.

1-Bromo-3-chloro-5-fluoro-2-iodobenzene finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Serves as a building block for polymers and other materials with specific properties.
  • Dyes and Pigments: Employed in the production of colorants due to its stable structure and reactivity .

Interaction studies involving 1-bromo-3-chloro-5-fluoro-2-iodobenzene focus on its behavior in biological systems and its interactions with other molecules. These studies often assess:

  • Binding Affinity: How well this compound binds to various biological targets, including enzymes and receptors.
  • Synergistic Effects: The impact of combining this compound with other drugs or agents to enhance therapeutic efficacy.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in drug development .

Several compounds share structural similarities with 1-bromo-3-chloro-5-fluoro-2-iodobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-5-chloro-3-fluoro-2-iodobenzene201849-16-30.83
1-Bromo-3-fluoro-2-iodobenzene450412-29-00.78
1-Bromo-3,5-difluoro-2-iodobenzene175278-11-20.76
1-Bromo-4-chloro-2-iodobenzene148836-41-30.70
1-Bromo-3-chloro-5-fluorobenzene33863-76-20.73

These compounds exhibit variations in their halogen substituents and positions on the benzene ring, influencing their chemical properties and biological activities. The unique combination of bromine, chlorine, fluorine, and iodine in 1-bromo-3-chloro-5-fluoro-2-iodobenzene sets it apart from these similar compounds, potentially enhancing its reactivity and utility in synthetic applications .

1-Bromo-3-chloro-5-fluoro-2-iodobenzene represents a sophisticated example of polyhalogenated aromatic chemistry, featuring four distinct halogen atoms systematically positioned on a benzene ring. The compound possesses the molecular formula carbon six hydrogen two bromine chlorine fluorine iodine and maintains a molecular weight of 335.34 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the precise positions of each halogen substituent on the benzene ring.

The structural architecture of this compound demonstrates remarkable electronic complexity due to the presence of four different halogens. The bromine atom occupies position 1, serving as the reference point for nomenclature, while iodine resides at position 2, chlorine at position 3, and fluorine at position 5. This specific arrangement creates a unique electronic environment within the aromatic system, as each halogen contributes distinct electronic effects through inductive and resonance mechanisms.

Chemical identifier systems recognize this compound through multiple registry numbers and nomenclature systems. The Chemical Abstracts Service assigns the registry number 1000577-66-1 to this specific isomer. Alternative naming conventions include systematic descriptors such as benzene, 1-bromo-3-chloro-5-fluoro-2-iodo-, which explicitly identifies the parent benzene structure and all substituent positions.

The simplified molecular-input line-entry system representation reads as carbon one equals carbon open parenthesis carbon equals carbon open parenthesis carbon open parenthesis equals carbon one chlorine close parenthesis iodine close parenthesis bromine close parenthesis fluorine, providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier string InChI equals one S forward slash carbon six hydrogen two bromine chlorine fluorine iodine forward slash lowercase c seven dash four dash one dash three open parenthesis nine close parenthesis dash two dash five open parenthesis eight close parenthesis six open parenthesis four close parenthesis ten forward slash lowercase h one dash two uppercase H establishes global chemical database compatibility.

Table 1: Structural and Physical Properties of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

PropertyValueReference
Molecular FormulaC₆H₂BrClFI
Molecular Weight335.34 g/mol
Chemical Abstracts Service Number1000577-66-1
Exact Mass333.80572 Da
XLogP3-AA4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Historical Synthesis Milestones

The development of synthetic methodologies for 1-bromo-3-chloro-5-fluoro-2-iodobenzene represents a significant achievement in sequential halogenation chemistry. Early synthetic approaches focused on the controlled introduction of multiple halogen atoms onto aromatic systems, building upon fundamental electrophilic aromatic substitution principles established in classical organic chemistry. The systematic construction of tetrahalogenated benzene derivatives required innovative approaches to overcome traditional selectivity challenges inherent in polyhalogenation reactions.

Contemporary synthetic strategies have evolved to employ sophisticated halogenation sequences that leverage the directing effects of previously installed halogen substituents. Research demonstrates that controlled halogenation reactions can achieve regioselective introduction of different halogens through careful selection of reaction conditions and halogenating agents. The mechanism of electrophilic aromatic substitution provides the theoretical foundation for these transformations, where each successive halogenation step influences the electronic properties and reactivity patterns of the aromatic ring.

Advanced synthetic methodologies have incorporated organometallic chemistry principles to achieve precise halogen installation. Metal-catalyzed halogenation reactions offer enhanced selectivity compared to traditional electrophilic substitution approaches, enabling the controlled introduction of specific halogens at predetermined positions. These methodologies represent significant technological advancement over earlier synthetic approaches that often produced complex product mixtures requiring extensive purification procedures.

The evolution of halogenation chemistry has benefited from advances in mechanistic understanding of aromatic substitution reactions. Detailed kinetic studies have elucidated the factors controlling regioselectivity in polyhalogenated systems, providing synthetic chemists with predictive tools for designing efficient synthetic routes. Modern synthetic approaches emphasize atom economy and environmental considerations, leading to the development of more sustainable halogenation protocols.

Table 2: Key Synthetic Milestones in Polyhalogenated Aromatic Chemistry

DevelopmentSignificanceImpact
Electrophilic Aromatic Substitution TheoryFundamental mechanistic understandingPredictive synthetic design
Sequential Halogenation ProtocolsControlled multi-halogen introductionEnhanced regioselectivity
Metal-Catalyzed HalogenationImproved reaction efficiencyReduced by-product formation
Modern Synthetic MethodologiesSustainable synthetic approachesEnvironmental compatibility

Significance in Polyhalogenated Aromatic Chemistry

1-Bromo-3-chloro-5-fluoro-2-iodobenzene occupies a unique position within the broader context of polyhalogenated aromatic compounds, representing one of the most extensively halogenated benzene derivatives in contemporary synthetic chemistry. The compound exemplifies the complexity achievable through systematic halogenation approaches and demonstrates the sophisticated control possible in modern aromatic substitution chemistry. Its tetrahalogenated structure provides insights into electronic effects and reactivity patterns that govern the behavior of heavily substituted aromatic systems.

The significance of this compound extends beyond its structural novelty to encompass its utility as a synthetic building block in advanced organic synthesis. Polyhalogenated aromatic compounds serve as versatile intermediates for constructing complex molecular architectures through selective functionalization reactions. The presence of four different halogens provides multiple reactive sites for sequential transformation, enabling the systematic construction of highly functionalized aromatic systems through controlled reaction sequences.

Research into polyhalogenated aromatic compounds has revealed important insights into electronic effects and molecular stability. The electronic properties of tetrahalogenated benzene derivatives demonstrate complex interactions between different halogen substituents, resulting in unique reactivity profiles that distinguish these compounds from less substituted aromatic systems. These electronic effects influence both ground-state stability and transition-state energies in chemical reactions, affecting reaction rates and product distributions.

The environmental and biological significance of polyhalogenated aromatic compounds has emerged as an important area of scientific investigation. Studies examining the environmental fate and transport of heavily halogenated organic compounds provide crucial information for understanding their persistence and transformation in natural systems. This research contributes to broader efforts to assess the environmental impact of synthetic organic compounds and develop strategies for sustainable chemical synthesis.

Contemporary applications of polyhalogenated aromatic compounds span multiple scientific disciplines, from materials science to pharmaceutical chemistry. The unique electronic properties of these compounds make them valuable components in electronic materials, while their synthetic versatility enables their use as key intermediates in drug discovery programs. The systematic study of compounds like 1-bromo-3-chloro-5-fluoro-2-iodobenzene contributes to the fundamental understanding necessary for advancing these applications.

XLogP3

4

Dates

Modify: 2023-08-16

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